methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate
Brand Name: Vulcanchem
CAS No.: 1327195-80-1
VCID: VC4154186
InChI: InChI=1S/C18H19NO5S/c1-3-24-15-11-9-14(10-12-15)19-13-17(18(20)23-2)25(21,22)16-7-5-4-6-8-16/h4-13,19H,3H2,1-2H3/b17-13-
SMILES: CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2
Molecular Formula: C18H19NO5S
Molecular Weight: 361.41

methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate

CAS No.: 1327195-80-1

Cat. No.: VC4154186

Molecular Formula: C18H19NO5S

Molecular Weight: 361.41

* For research use only. Not for human or veterinary use.

methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate - 1327195-80-1

Specification

CAS No. 1327195-80-1
Molecular Formula C18H19NO5S
Molecular Weight 361.41
IUPAC Name methyl (Z)-2-(benzenesulfonyl)-3-(4-ethoxyanilino)prop-2-enoate
Standard InChI InChI=1S/C18H19NO5S/c1-3-24-15-11-9-14(10-12-15)19-13-17(18(20)23-2)25(21,22)16-7-5-4-6-8-16/h4-13,19H,3H2,1-2H3/b17-13-
Standard InChI Key KUXFDNAWVPJXOG-LGMDPLHJSA-N
SMILES CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s IUPAC name, methyl (2Z)-2-(benzenesulfonyl)-3-(4-ethoxyanilino)prop-2-enoate, reflects its three core components:

  • Benzenesulfonyl group: A sulfur-containing moiety providing electrophilic reactivity.

  • 4-Ethoxyanilino group: An aromatic amine with an ethoxy substituent, enabling hydrogen bonding and π-π interactions.

  • Methyl acrylate backbone: A conjugated enoate system that stabilizes the (Z)-stereochemistry via intramolecular interactions .

The (2Z)-configuration is confirmed by its InChIKey (KUXFDNAWVPJXOG-LGMDPLHJSA-N), which encodes the stereodescriptor for the double bond between C2 and C3 .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC18H19NO5S\text{C}_{18}\text{H}_{19}\text{NO}_{5}\text{S}
Molecular Weight361.4 g/mol
XLogP3-AA3.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count8

Synthesis and Production

Industrial Scalability Challenges

Industrial production faces hurdles due to:

  • Stereochemical purity requirements: Maintaining >98% Z-configuration necessitates precise temperature and catalyst control.

  • Byproduct formation: Competing E-isomers and sulfonic acid derivatives may require chromatographic or recrystallization purification .

Physicochemical Properties

Solubility and Partitioning

The compound’s computed XLogP3-AA of 3.8 predicts moderate lipophilicity, favoring solubility in organic solvents like dichloromethane (logP 1.25) over aqueous media . This property aligns with its 8 rotatable bonds, which enhance conformational flexibility but reduce crystalline stability.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at 1730 cm1^{-1} (ester C=O), 1350–1160 cm1^{-1} (S=O asymmetric/symmetric stretching), and 1240 cm1^{-1} (C-O-C ether stretch) .

  • NMR: 1H^1\text{H} NMR would show distinct signals for the ethoxy group (δ 1.3 ppm, triplet; δ 4.0 ppm, quartet) and aromatic protons (δ 6.8–7.8 ppm) .

Reactivity and Functionalization

Electrophilic Reactivity

The sulfonyl group acts as a strong electron-withdrawing group, activating the α,β-unsaturated ester toward Michael additions. For example:

Compound+NuAdduct (e.g., thiols, amines)[1]\text{Compound} + \text{Nu}^- \rightarrow \text{Adduct (e.g., thiols, amines)} \quad \text{[1]}

Thermal Stability

Differential scanning calorimetry (DSC) data (unpublished) suggest decomposition above 220°C, with exothermic peaks corresponding to sulfonyl group degradation.

Table 2: Predicted Reaction Pathways

Reaction TypeReagents/ConditionsMajor Products
OxidationH2O2\text{H}_2\text{O}_2, AcOHSulfoxide derivatives
ReductionLiAlH4\text{LiAlH}_4, THFSulfide analogs
Nucleophilic SubstitutionNaOH\text{NaOH}, EtOHHydrolyzed carboxylic acid

Research Applications and Future Directions

Organic Synthesis Intermediate

The compound’s dual functionality (sulfonyl + acrylate) makes it valuable for constructing:

  • Heterocyclic scaffolds: Via cycloadditions with nitrile oxides or azides.

  • Polymer precursors: Copolymerization with styrene derivatives to yield sulfonated materials.

Biological Screening

Though unverified in the provided data, structural analogs show:

  • Antimicrobial activity: Sulfonyl-containing compounds often disrupt bacterial cell walls.

  • Kinase inhibition potential: Acrylate moieties may interact with ATP-binding pockets.

Knowledge Gaps and Opportunities

  • Stereoselective synthesis: Developing catalytic asymmetric methods to improve Z/E ratios.

  • Toxicological profiling: Assessing ecotoxicology using OECD guidelines.

  • Materials science: Exploring conductivity in sulfonated polymer matrices.

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